molecular formula C10H11FO B13975456 2-(Cyclopropylmethyl)-4-fluorophenol

2-(Cyclopropylmethyl)-4-fluorophenol

Cat. No.: B13975456
M. Wt: 166.19 g/mol
InChI Key: PVWLVWRUGJAZCS-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)-4-fluorophenol is an organic compound featuring a cyclopropylmethyl group and a fluorine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethyl)-4-fluorophenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boronic acid derivatives under mild conditions . Another method involves the use of cyclopropylmethyl bromide and 4-fluorophenol in the presence of a base to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The choice of reagents and catalysts can be optimized to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethyl)-4-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Cyclopropylmethyl bromide, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylmethyl-4-fluorobenzoquinone, while reduction may produce cyclopropylmethyl-4-fluorocyclohexanol.

Scientific Research Applications

2-(Cyclopropylmethyl)-4-fluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethyl)-4-fluorophenol involves its interaction with specific molecular targets. The cyclopropylmethyl group and fluorine atom can influence the compound’s binding affinity and selectivity towards enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclopropylmethyl)-4-fluorophenol is unique due to the presence of both the cyclopropylmethyl group and the fluorine atom. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

2-(cyclopropylmethyl)-4-fluorophenol

InChI

InChI=1S/C10H11FO/c11-9-3-4-10(12)8(6-9)5-7-1-2-7/h3-4,6-7,12H,1-2,5H2

InChI Key

PVWLVWRUGJAZCS-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=C(C=CC(=C2)F)O

Origin of Product

United States

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